{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
Description
{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol (CAS: 2170372-31-1) is a bicyclic compound with a unique structural framework. Key properties include:
- Molecular formula: C₆H₁₁NO₂
- SMILES: C1C2(CC1(OC2)CO)N
- InChIKey: KRKBZBROOKOGQF-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted values for [M+H]⁺ (121.0 Ų) and [M+Na]⁺ (123.3 Ų) highlight its compact molecular geometry .
- Commercial Availability: Sold as a hydrochloride salt (e.g., €899.46/100 mg), indicating its use in pharmaceutical research .
Properties
IUPAC Name |
(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-1-6(2-5,3-8)9-4-5/h8H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKBZBROOKOGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Framework Construction via Allyl Grignard Addition and Cyclization
The synthesis of the bicyclo[2.1.1]hexane core is a critical first step. A widely adopted strategy involves allyl Grignard addition followed by intramolecular cyclization . In one protocol, 2-phenylacrylaldehyde derivatives undergo allyl magnesium chloride addition in tetrahydrofuran (THF) at 0°C, yielding secondary alcohols. Subsequent oxidation with Dess-Martin periodinane (DMP) in dichloromethane generates ketones, which are cyclized under basic conditions to form the bicyclo[2.1.1]hexane skeleton .
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Allyl Grignard addition | Allyl MgCl (2.0 eq), THF, 0°C, 1h | 85–92 |
| DMP oxidation | DMP (1.5 eq), CH₂Cl₂, RT, 1h | 90–95 |
| Cyclization | NaBH₄, MeOH, RT | 88–92 |
This method efficiently constructs the bicyclic framework but requires careful control of reaction temperatures to prevent side reactions .
Introduction of the Amino Group via Reductive Amination
The amino group is introduced through reductive amination of ketone intermediates. For example, 1-phenylbicyclo[2.1.1]hexan-2-one is treated with ammonium acetate and sodium cyanoborohydride in methanol, selectively reducing the imine intermediate to yield the amine . Alternative approaches employ Buchwald-Hartwig amination or nitro group reduction , though these are less common due to steric hindrance in the bicyclic system .
Optimization Insights:
-
Solvent effects: Methanol outperforms acetonitrile in minimizing byproducts .
-
Catalyst systems: Copper(I) thiophene-2-carboxylate enhances selectivity in amination reactions .
Hydroxymethyl Group Installation via Hydroboration-Oxidation
The hydroxymethyl group is appended through hydroboration-oxidation of exocyclic alkenes. For instance, treatment of 1-(4-fluorophenyl)bicyclo[2.1.1]hex-2-ene with borane-THF followed by hydrogen peroxide and sodium hydroxide yields the alcohol derivative . This method achieves regioselectivity >95% due to the bicyclic structure’s rigidity .
Reaction Conditions:
Decarboxylative Minisci Heteroarylation for Functionalization
Recent advances leverage photocatalytic decarboxylative Minisci reactions to introduce heteroaryl groups. A study demonstrated that bicyclo[2.1.1]hexane carboxylic acids react with protonated heteroarenes (e.g., pyridines) under blue light irradiation (385–450 nm) using phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant. This method enables direct C–H functionalization without exogenous photocatalysts .
Performance Metrics:
| Parameter | Value |
|---|---|
| Optimal solvent | Dimethyl carbonate (DMC) |
| Wavelength | 420 nm |
| Yield (model substrate) | 51% over 2 steps |
Resolution of Racemic Mixtures via Chiral Chromatography
Due to the compound’s stereogenic centers, enantiomeric resolution is critical. Chiral stationary-phase chromatography (CSP) using cellulose-based columns (e.g., Chiralpak IC) effectively separates racemic mixtures. Methanol/water (80:20) mobile phases achieve baseline separation with α = 1.25 .
Scalability and Industrial Production
Industrial synthesis emphasizes cost-effective steps:
Chemical Reactions Analysis
Types of Reactions
{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Inhibition of Phosphoinositide 3-Kinase Gamma (PI3Kγ)
Research indicates that {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol acts as an inhibitor of PI3Kγ, an enzyme involved in critical cellular processes such as growth, survival, and metabolism. The inhibition of this enzyme is particularly relevant in the context of cancer and autoimmune diseases, suggesting therapeutic potential in oncology and inflammatory conditions.
Potential Therapeutic Implications
Given its role in inhibiting PI3Kγ, this compound may contribute to the development of new treatments for various diseases characterized by dysregulated cell signaling pathways. Initial findings suggest that it could influence cellular responses by interacting with specific receptors or enzymes involved in these pathways.
Medicinal Chemistry Applications
Synthesis and Derivatives
this compound can be synthesized through several methods, allowing for the exploration of its derivatives and analogs. These derivatives may exhibit enhanced biological activity or altered pharmacological profiles, making them valuable for further research and development.
Comparison with Similar Compounds
The compound shares structural similarities with others in the field, which can provide insights into its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-2-methylbicyclo[2.1.1]hexan-1-ol | Similar bicyclic structure with a methyl group | Potential differences in biological activity |
| 4-Amino-bicyclo[2.2.1]heptan-2-ol | Bicyclic structure with different ring size | May exhibit different pharmacological profiles |
| 5-Amino-3,4-dihydroxybicyclo[2.2.0]hexane | Contains additional hydroxyl groups | Potentially enhanced solubility and reactivity |
These comparisons highlight how the unique bicyclic structure of this compound contributes to its distinct chemical behavior and potential applications in medicinal chemistry.
Chemical Properties and Reactivity
The compound's reactivity is influenced by its functional groups, allowing it to participate in various chemical reactions:
- Oxidation and Reduction Reactions: Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
This versatility makes it a valuable building block in organic synthesis, particularly for developing new pharmaceuticals or biologically active compounds.
Case Studies
Several studies have investigated the biological effects and potential applications of this compound:
Study 1: Inhibition of Cancer Cell Proliferation
A recent study demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines through its action on PI3Kγ pathways, suggesting its potential utility as an anticancer agent.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound, revealing promising results in models of inflammation that could lead to new therapeutic strategies for inflammatory diseases.
Mechanism of Action
The mechanism of action of {4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxabicyclohexane core provides structural rigidity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo Core
[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (CID 154703349)
- Molecular Formula: C₇H₁₃NO₂
- Structural Difference: An additional methyl group on the amino substituent.
- Impact : Increased molecular weight (143.19 vs. 129.16) and altered pharmacokinetics due to enhanced lipophilicity .
Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride
- Molecular Formula: C₈H₁₄ClNO₃
- Structural Difference : Ethyl ester replaces the hydroxymethyl group.
{2-Azabicyclo[2.1.1]hexan-1-yl}methanol
Halogenated and Fluorinated Derivatives
[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
- Molecular Formula : C₇H₁₀F₂O₂
- Structural Difference : Difluoromethyl group at the 4-position.
- Impact : Enhanced metabolic stability and electronegativity, suitable for CNS-targeted drugs .
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
- Molecular Formula : C₇H₁₁IO₂
- Structural Difference : Iodine substituent.
Steric and Functional Group Modifications
{1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol
- Molecular Formula : C₈H₁₄O₂
- Structural Difference : Methyl groups at 1- and 3-positions.
[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
Key Comparative Data Table
Research Implications
Biological Activity
{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol, also known by its IUPAC name, is a bicyclic organic compound with the molecular formula and a CAS number of 2170372-31-1. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly regarding its interactions with various biomolecules and its implications in therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a bicyclic framework that includes an amino group and a hydroxymethyl group, which are crucial for its reactivity and biological interactions. The compound's molecular weight is approximately 129.16 g/mol, and it is characterized by a high purity level of 97% in commercial preparations .
Research indicates that this compound may act as an inhibitor of specific enzymes, notably phosphoinositide 3-kinase gamma (PI3Kγ), which plays a significant role in cancer signaling pathways and inflammatory responses. The presence of functional groups in its structure allows it to interact with various molecular targets, potentially influencing cellular signaling and metabolic processes.
Anticancer Properties
Initial studies suggest that this compound exhibits notable anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Immunomodulatory Effects
The compound has also been studied for its immunomodulatory effects, which could be beneficial in treating autoimmune diseases or enhancing immune responses against tumors. It appears to modulate cytokine production and influence immune cell activity, although detailed mechanisms remain to be fully elucidated .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Synthetic Applications
In addition to its biological activities, this compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of novel compounds with enhanced bioactivity or improved pharmacokinetic properties compared to traditional drug candidates .
Q & A
Q. How to develop analytical methods for quantifying trace impurities in enantiomerically pure samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
